Ethyl (triethylsilylmethyl) sulfide
Description
Ethyl (triethylsilylmethyl) sulfide is an organosilicon sulfide characterized by a triethylsilylmethyl group (-CH2SiEt3) bonded to a sulfur atom, which is further connected to an ethyl group (-C2H5). For example, triethylsilylmethyl mercaptan (C7H17SSi) is synthesized via the reaction of triethylchloromethylsilane with hydrogen sulfide in ethanol . This compound may be derived from similar pathways, substituting the mercaptan (-SH) group with an ethyl group through alkylation.
The molecular formula is tentatively C8H20SSi (calculated from substituents), with a higher molecular weight (~160–170 g/mol) compared to simpler sulfides due to the silicon atom and bulky triethylsilyl group. This structure imparts unique steric and electronic properties, influencing its solubility, stability, and reactivity.
Properties
CAS No. |
51042-03-6 |
|---|---|
Molecular Formula |
C9H22SSi |
Molecular Weight |
190.42 g/mol |
IUPAC Name |
triethyl(ethylsulfanylmethyl)silane |
InChI |
InChI=1S/C9H22SSi/c1-5-10-9-11(6-2,7-3)8-4/h5-9H2,1-4H3 |
InChI Key |
ZLIDKBOMGHZEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CSCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (triethylsilylmethyl) sulfide can be synthesized through the reaction of ethyl halides with triethylsilylmethyl thiolate anions. The general reaction involves the nucleophilic substitution of the ethyl halide by the thiolate anion, resulting in the formation of the desired sulfide compound. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl (triethylsilylmethyl) sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide back to thiols or other reduced sulfur species.
Substitution: The ethyl and triethylsilylmethyl groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfides depending on the nucleophile used.
Scientific Research Applications
Ethyl (triethylsilylmethyl) sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (triethylsilylmethyl) sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. The triethylsilylmethyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- Silicon Influence : The triethylsilyl group in this compound increases molecular weight and steric hindrance compared to Diethyl sulfide or Methyl ethyl sulfide. This likely reduces nucleophilic reactivity at sulfur but enhances thermal stability .
- Aromatic vs. Aliphatic : Ethyl phenyl sulfide exhibits π-π interactions absent in aliphatic analogs, affecting solubility and electronic spectra .
Reactivity Trends :
- Silicon-containing sulfides (e.g., Ethyl [(trimethylsilyl)sulfanyl]acetate) show moderated reactivity in nucleophilic substitutions due to steric shielding by silyl groups .
- Non-silylated sulfides like Diethyl sulfide are more prone to oxidation, forming sulfoxides or sulfones, whereas silicon analogs may resist oxidation due to electron-donating silyl groups .
Physicochemical Properties
| Property | This compound (Inferred) | Diethyl Sulfide | Ethyl Phenyl Sulfide |
|---|---|---|---|
| Boiling Point | >150°C (estimated) | 92°C | 215°C |
| Density (g/mL) | ~0.9–1.0 | 0.837 | 1.02 |
| Water Solubility | Low | Slightly soluble | Insoluble |
| Polar Surface Area | Moderate (~30 Ų) | Low (~20 Ų) | Higher (~40 Ų) |
Notes:
- Silicon’s hydrophobic nature reduces water solubility compared to non-silylated sulfides.
- Ethyl phenyl sulfide’s aromaticity increases density and boiling point relative to aliphatic analogs .
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